4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide
Description
4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidinone core. Key structural elements include:
- Triazolo-pyrimidinone backbone: A bicyclic system combining triazole and pyrimidinone rings, with 5,6-dimethyl and 7-oxo substituents.
- Thioether linkage: A sulfur atom bridging the triazolo-pyrimidinone moiety to an acetamido group.
- Benzamide terminal group: A para-substituted benzamide at the acetamido terminus.
Properties
IUPAC Name |
4-[[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-8-9(2)22-15(19-14(8)25)20-21-16(22)26-7-12(23)18-11-5-3-10(4-6-11)13(17)24/h3-6H,7H2,1-2H3,(H2,17,24)(H,18,23)(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZWECQSUQXAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines , characterized by a triazole ring fused with a pyrimidine structure. Its molecular formula is , with a molecular weight of approximately 357.4 g/mol. The structural formula can be represented as follows:
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to inhibit several enzymes and modulate receptor activities through specific binding mechanisms. Notably, compounds with similar structures have been shown to inhibit:
- Carbonic Anhydrase
- Cholinesterase
- Alkaline Phosphatase
- Lipase
- Aromatase
The mechanism involves the formation of hydrogen bonds with active sites on these enzymes, disrupting their normal function and leading to therapeutic effects.
Antidiabetic Activity
Research has indicated that derivatives of triazolopyrimidines can act as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme involved in glucose metabolism. For instance, related compounds have demonstrated IC50 values in the low nanomolar range (e.g., 18 nM), indicating strong inhibitory potential against DPP-IV .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of triazolopyrimidine derivatives. These compounds exhibit activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Potential
The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways has been documented. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies using in silico modeling suggest that this compound has favorable absorption and distribution characteristics. These studies provide insights into its bioavailability and metabolic pathways which are crucial for its therapeutic application .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole-thiadiazine compounds demonstrate potent inhibitory effects against various bacterial strains and fungi. For instance, certain synthesized compounds have been tested against Candida species and exhibited higher potency compared to conventional antifungal agents like ketoconazole .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of specific enzymes linked to cancer progression, including alkaline phosphatase and aromatase . The ability to induce apoptosis in cancer cells has also been noted, suggesting a dual mechanism of action.
Enzyme Inhibition
The compound is known to inhibit various enzymes that play critical roles in metabolic pathways. For instance, studies indicate that it can inhibit carbonic anhydrase and cholinesterase activities. This suggests potential applications in treating conditions related to enzyme dysregulation such as glaucoma or Alzheimer's disease .
Synthetic Pathways
The synthesis of this compound typically involves several key reactions:
- Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole ring.
- Thioacylation : The introduction of the thioacetamide moiety is achieved through thioacylation reactions with acyl chlorides or anhydrides.
- Final Coupling : The final product is synthesized by coupling the benzamide component with the previously formed triazole-thio derivative.
These synthetic pathways are crucial for developing analogs with enhanced biological activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antifungal Activity : In a comparative study against 11 Candida species, specific derivatives demonstrated significant antifungal activity with lower IC50 values than traditional treatments .
- Antiproliferative Effects : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could effectively inhibit alkaline phosphatase activity in vitro, suggesting its potential use in managing bone-related disorders or cancers .
Comparison with Similar Compounds
3,6-Disubstituted-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles
- Core Structure: Triazole fused with thiadiazole, differing from the triazolo-pyrimidinone in the target compound.
- Substituents : Thiosemicarbazide and biguanide derivatives at positions 3 and 6 .
- Biological Activity: Known for diverse activities, including antimicrobial and anti-inflammatory effects .
- Key Difference: The thiadiazole ring in these analogues may enhance metabolic stability compared to the pyrimidinone in the target compound.
Benzo[b][1,4]Oxazin Derivatives (e.g., Compound 7a-c)
- Core Structure: Benzoxazinone fused with pyrimidine, lacking the triazole ring present in the target compound .
- Substituents : Substituted phenyl groups at the pyrimidine ring.
- Synthesis : Utilizes cesium carbonate and DMF under mild conditions, achieving high yields (~70–85%) .
- Comparison : The absence of a sulfur bridge in these derivatives may reduce interactions with thiol-dependent enzymes compared to the target compound.
Functional Group Analogues
Thiazolo[4,5-d]Pyrimidine Derivatives (e.g., Compound 19)
Tetrahydroimidazo[1,2-a]Pyridine Derivatives (e.g., Compound 2d)
- Core Structure: Imidazo-pyridine with tetrahydro modification, distinct from the triazolo-pyrimidinone backbone .
- Substituents: Cyano, nitro-phenyl, and ester groups.
- Physical Properties: Higher melting point (215–217°C) compared to typical triazolo-pyrimidinones, suggesting greater crystallinity .
Pharmacologically Active Analogues
Tetrahydro/Pentahydro Imidazo-Pyrrolo-Pyrimidines (Patent Compounds)
- Core Structure: Polycyclic systems with imidazo-pyrrolo-pyrimidine scaffolds, optionally substituted with oxo, thioxo, or imino groups .
- Pharmaceutical Use : Investigated as kinase inhibitors or antiviral agents .
- Comparison: The target compound’s benzamide group may enhance solubility compared to the nitro/cyano substituents in these analogues.
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The target compound’s triazolo-pyrimidinone core offers a balance between stability and reactivity, contrasting with the metabolic robustness of thiadiazoles and the redox activity of thiazolo-pyrimidines .
Synthetic Accessibility : While microwave-assisted methods (e.g., ) improve efficiency, the target compound’s synthesis may require optimization due to its complex substituents.
Pharmacological Potential: The benzamide terminus could enhance target specificity compared to nitro/cyano groups in analogues like 2d , positioning it for exploration in cancer or infectious disease therapeutics.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide, and how can purity be ensured?
Methodological Answer: The synthesis involves coupling a thioacetamide intermediate with a benzamide derivative under reflux conditions using ethanol or DMF as solvents. Key steps include:
- Thiol activation : Reacting 5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol with chloroacetyl chloride to form the thioacetamide intermediate .
- Amide bond formation : Coupling the intermediate with 4-aminobenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Recrystallization from ethanol/dioxane (1:1 v/v) yields >95% purity, confirmed by HPLC and elemental analysis .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR are essential for confirming the thioether linkage (δ ~2.8–3.2 ppm for SCH) and benzamide protons (δ ~7.8–8.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 442.1) .
- IR spectroscopy : Bands at ~1650 cm (C=O stretch) and ~1250 cm (C-S stretch) validate functional groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to predict reactivity of the triazolo-pyrimidine core and identify electrophilic hotspots for functionalization .
- Reaction path screening : Employ tools like GRRM (Global Reaction Route Mapping) to simulate solvent effects and temperature-dependent pathways, reducing trial-and-error experimentation .
- Machine learning integration : Train models on existing reaction datasets (e.g., reaction yields, solvent polarity) to predict optimal conditions for novel derivatives .
Q. How should researchers address contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
Methodological Answer:
- Assay standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293), buffer pH, and incubation time to minimize inter-assay variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC values reported in independent studies .
Q. What advanced separation techniques improve purification of stereoisomers or polymorphs of this compound?
Methodological Answer:
- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers .
- Crystallography-guided crystallization : Screen polymorphs via X-ray diffraction (XRD) and optimize solvent-antisolvent ratios (e.g., ethanol/water) to isolate thermodynamically stable forms .
- Membrane filtration : Apply nanofiltration membranes (MWCO ~500 Da) to separate oligomeric byproducts .
Q. How can in silico toxicity prediction models guide the design of safer analogs?
Methodological Answer:
- ADMET profiling : Use platforms like SwissADME or ProTox-II to predict hepatotoxicity, CYP450 inhibition, and Ames mutagenicity risks .
- Structural alerts : Modify functional groups (e.g., replacing thioether with sulfoxide) to eliminate Pan-Assay Interference Compounds (PAINS) liabilities .
- Free-energy perturbation (FEP) : Simulate binding affinities of analogs to off-target receptors (e.g., hERG channels) to prioritize safer candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
